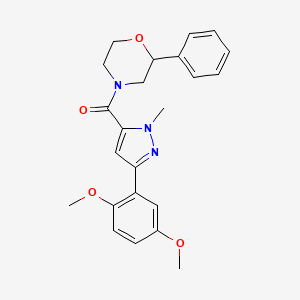
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone, also known as DPM-19, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is not fully understood, but research suggests that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone in lab experiments is that it has shown anti-tumor effects in a variety of cancer cell lines, suggesting that it may have broad-spectrum activity against different types of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its effectiveness.
Zukünftige Richtungen
There are several future directions for research on (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone. One area of interest is the development of this compound derivatives that may have improved anti-tumor activity or better pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for cancer treatment. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical trials.
Synthesemethoden
The synthesis of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with methylhydrazine to form 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole. The pyrazole is then reacted with 2-phenylmorpholine and benzyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, which may be beneficial in preventing cancer metastasis.
Eigenschaften
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-25-20(14-19(24-25)18-13-17(28-2)9-10-21(18)29-3)23(27)26-11-12-30-22(15-26)16-7-5-4-6-8-16/h4-10,13-14,22H,11-12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXADBBAGHZQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

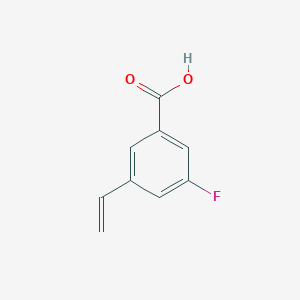
![2-chloro-6-methyl-N-[4-(4-methylpiperidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2414168.png)

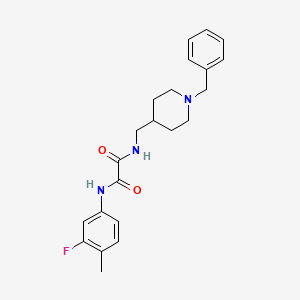

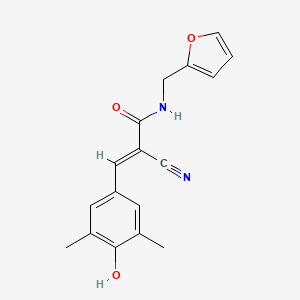
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)
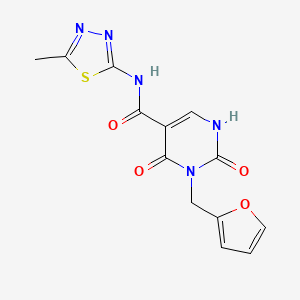
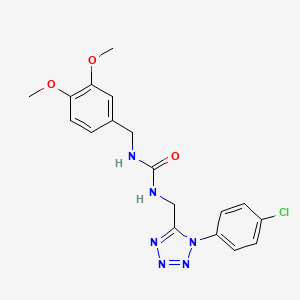
![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)
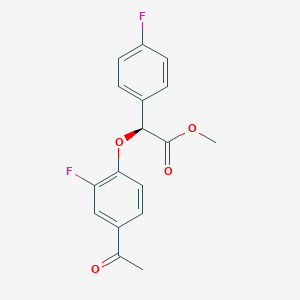

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)